molecular formula C12H18N2OS B13153954 N-(2-thien-2-ylethyl)piperidine-4-carboxamide

N-(2-thien-2-ylethyl)piperidine-4-carboxamide

Cat. No.: B13153954
M. Wt: 238.35 g/mol
InChI Key: VLTDHLUJIQCQPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-thien-2-ylethyl)piperidine-4-carboxamide typically involves the reaction of 2-thien-2-ylethylamine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-thien-2-ylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the reduction of the amide group.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-thien-2-ylethyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-thien-2-ylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-thien-2-ylethyl)piperidine-4-carboxylate
  • N-(2-thien-2-ylethyl)piperidine-4-carboxylamide

Uniqueness

N-(2-thien-2-ylethyl)piperidine-4-carboxamide is unique due to its specific structural features, such as the presence of the thiophene ring and the piperidine-4-carboxamide moiety. These features contribute to its distinct chemical and biological properties, making it valuable in various research applications.

Properties

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C12H18N2OS/c15-12(10-3-6-13-7-4-10)14-8-5-11-2-1-9-16-11/h1-2,9-10,13H,3-8H2,(H,14,15)

InChI Key

VLTDHLUJIQCQPV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NCCC2=CC=CS2

Origin of Product

United States

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